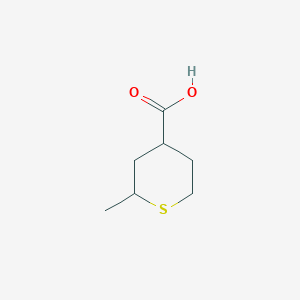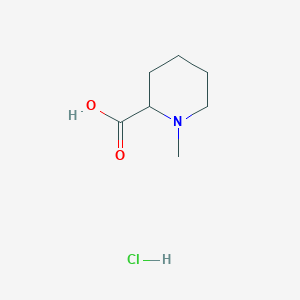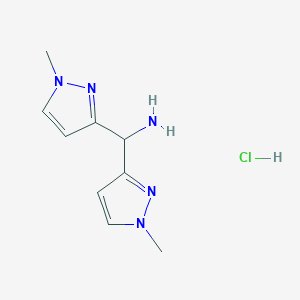
5-ethyl-3-phenyl-1-benzofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-phenyl-1-benzofuran-2(3H)-one, also known as 5-Ethyl-3-phenyl-2-benzofuran-1-one or Ethylphenidate, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of methylphenidate and has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and an increase in alertness, focus, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one are similar to those of methylphenidate. It increases the release of dopamine and norepinephrine in the brain, leading to an increase in heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, leading to an increase in energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one in lab experiments is its structural similarity to methylphenidate. This allows for the investigation of the structure-activity relationship of psychoactive substances. However, one limitation is its psychoactive properties, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one. One direction is the investigation of its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders. Another direction is the investigation of its potential as a cognitive enhancer and its effects on memory and learning. Additionally, further research is needed to investigate its long-term effects on the brain and its potential for abuse and addiction.
Conclusion:
In conclusion, 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one is a synthetic compound that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the structure-activity relationship of psychoactive substances. However, its psychoactive properties also pose limitations for its use in lab experiments. Further research is needed to fully understand its potential as a treatment for neurological disorders and as a cognitive enhancer.
Synthesemethoden
The synthesis of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one involves the reaction of ethylphenyl ketone with ethyl chloroformate in the presence of a base. This reaction leads to the formation of ethyl 2-phenyl-2-oxoethyl carbamate, which is then reacted with phenyl magnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
5-ethyl-3-phenyl-1-benzofuran-2(3H)-one has been extensively used in scientific research as a model compound to study the structure-activity relationship of psychoactive substances. It has been used to investigate the mechanism of action of methylphenidate and its derivatives, as well as to study the pharmacokinetics and pharmacodynamics of these compounds.
Eigenschaften
IUPAC Name |
5-ethyl-3-phenyl-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-11-8-9-14-13(10-11)15(16(17)18-14)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGGBUNCZYKQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600845.png)

![[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2600847.png)



![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)


![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)